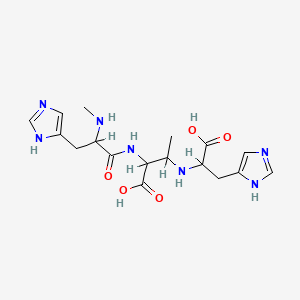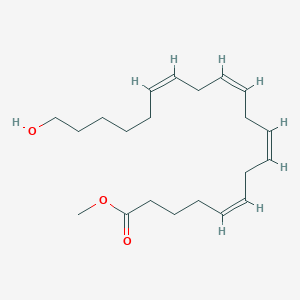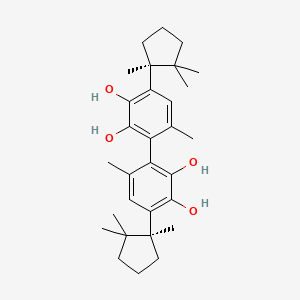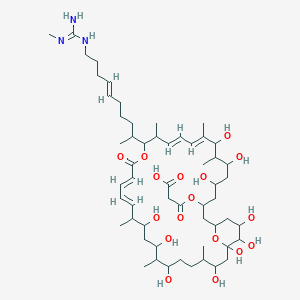![molecular formula C48H78O11 B1246421 (3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)
(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione is a natural product found in Streptomyces halstedii with data available.
Scientific Research Applications
Synthesis and Complexation
- Macrocyclic Dilactams Synthesis : Research by Kılıç and Gündüz (1986) on the synthesis of similar macrocyclic dilactams, which are chemically complex and contain multiple ring structures, often resembling the compound . Their study discusses the structural analysis and formation of these compounds (Kılıç & Gündüz, 1986).
Chemical Properties and Reactions
- Complexes with Ba(II) and Mg(II) : The same study by Kılıç and Gündüz also highlights the formation of complexes with Ba(II) and Mg(II), which indicates the potential of such compounds to form stable complexes with various metals, a property that could be shared by the compound (Kılıç & Gündüz, 1986).
Potential Applications
Photoresponsive Materials : A study by Akabori et al. (1988) on the preparation of photoresponsive cyclobutanocrown ethers, which are structurally intricate and possess unique photochemical properties, could hint at the potential applications of the compound in areas such as light-activated processes or materials (Akabori et al., 1988).
Fluoroionophore for Lithium Ions : Research by Wanichecheva et al. (2006) discusses the synthesis of a macrobicyclic molecule for the selective optical detection of lithium ions. This type of research might be relevant for understanding the potential of the compound in sensing or detection applications (Wanichecheva et al., 2006).
properties
Product Name |
(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione |
|---|---|
Molecular Formula |
C48H78O11 |
Molecular Weight |
831.1 g/mol |
IUPAC Name |
(3Z,5E,9E,17E,19E)-1,7,15-trihydroxy-4,6,10,16,22,28-hexamethyl-13-[(E)-6,7,9,11-tetrahydroxy-4,10-dimethyltridec-4-en-2-yl]-12,29-dioxabicyclo[23.3.1]nonacosa-3,5,9,17,19-pentaene-11,23-dione |
InChI |
InChI=1S/C48H78O11/c1-11-39(49)37(10)43(53)27-45(55)44(54)25-30(3)24-35(8)46-28-42(52)32(5)16-14-12-13-15-31(4)41(51)26-38-19-18-36(9)48(57,59-38)22-21-29(2)23-34(7)40(50)20-17-33(6)47(56)58-46/h12-14,16-17,21,23,25,31-32,35-40,42-46,49-50,52-55,57H,11,15,18-20,22,24,26-28H2,1-10H3/b13-12+,16-14+,29-21-,30-25+,33-17+,34-23+ |
InChI Key |
KRDDIOSQXDNLBO-ZISWDFRWSA-N |
Isomeric SMILES |
CCC(C(C)C(CC(C(/C=C(\C)/CC(C)C1CC(C(/C=C/C=C/CC(C(=O)CC2CCC(C(O2)(C/C=C(\C=C(\C(C/C=C(/C(=O)O1)\C)O)/C)/C)O)C)C)C)O)O)O)O)O |
Canonical SMILES |
CCC(C(C)C(CC(C(C=C(C)CC(C)C1CC(C(C=CC=CCC(C(=O)CC2CCC(C(O2)(CC=C(C=C(C(CC=C(C(=O)O1)C)O)C)C)O)C)C)C)O)O)O)O)O |
synonyms |
halstoctacosanolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[[2-[3-[[amino-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]amino]methylidene]amino]propylamino]-2-oxoethyl]amino]-2-oxoethyl]-N'-[2-[[2-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-9-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]butanediamide](/img/structure/B1246343.png)


![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)
![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)



